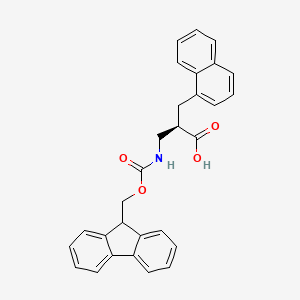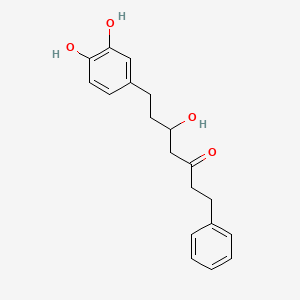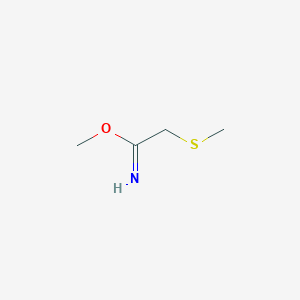
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pentyl chain, and a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonyl-containing reagent. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug precursor or a pharmacological tool. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the fluorosulfonyl group, making it less reactive in certain chemical reactions.
tert-Butyl (5-chlorosulfonyl)pentylcarbamate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
tert-Butyl (5-methylsulfonyl)pentylcarbamate: Contains a methylsulfonyl group, which affects its chemical and biological properties.
Uniqueness
tert-Butyl (5-(fluorosulfonyl)pentyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H20FNO4S |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-(5-fluorosulfonylpentyl)carbamate |
InChI |
InChI=1S/C10H20FNO4S/c1-10(2,3)16-9(13)12-7-5-4-6-8-17(11,14)15/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
DNHMKHVPAIFVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)


![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)








